RMC-3943
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C18H22Cl2N6S |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
(4R)-8-[6-amino-5-[(2,3-dichloro-4-pyridinyl)sulfanyl]pyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C18H22Cl2N6S/c19-14-11(3-7-23-15(14)20)27-17-16(22)25-13(10-24-17)26-8-5-18(6-9-26)4-1-2-12(18)21/h3,7,10,12H,1-2,4-6,8-9,21H2,(H2,22,25)/t12-/m1/s1 |
InChIキー |
PSKJCIJLNDJVDV-GFCCVEGCSA-N |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: RMC-3943, an Allosteric Inhibitor of SHP2 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Core Tenet: The Molecular Target of RMC-3943
This compound is a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction and is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade. By binding to an allosteric pocket, this compound stabilizes SHP2 in an inactive conformation, thereby preventing its downstream signaling functions.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the available quantitative data for this compound, providing a clear comparison of its potency.
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | Full-length SHP2 | 2.19[1] |
Table 1: Biochemical Potency of this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound against the purified full-length SHP2 protein.
| Cell Line | Assay Readout | IC50 (nM) |
| PC9 | pERK Inhibition | 35.5[1] |
Table 2: Cellular Potency of this compound. This table presents the IC50 value for the inhibition of phosphorylated ERK (pERK) in the PC9 cancer cell line, demonstrating the on-target effect of this compound in a cellular context.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by modulating the SHP2 signaling pathway, a critical regulator of cell growth and proliferation. The following diagram illustrates the canonical SHP2 signaling cascade and the point of intervention for this compound.
Caption: SHP2 Signaling Pathway and this compound's Point of Intervention.
Experimental Protocols
The following are detailed methodologies for key experiments that are typically used to characterize SHP2 inhibitors like this compound.
Biochemical SHP2 Phosphatase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified SHP2 protein.
Caption: Workflow for a Biochemical SHP2 Inhibition Assay.
Detailed Steps:
-
Reagent Preparation:
-
Recombinant full-length human SHP2 protein is purified and diluted to the desired concentration in assay buffer.
-
A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is prepared in assay buffer.
-
This compound is serially diluted in DMSO and then further diluted in assay buffer to achieve the final desired concentrations.
-
-
Assay Execution:
-
The assay is typically performed in a 384-well plate format.
-
A solution of SHP2 enzyme is added to each well.
-
The serially diluted this compound or vehicle control (DMSO) is then added to the respective wells.
-
The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
-
-
Data Acquisition and Analysis:
-
The dephosphorylation of DiFMUP by SHP2 results in a fluorescent product, which is monitored kinetically using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.
-
The percent inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular pERK Inhibition Assay (Western Blot)
This assay assesses the ability of this compound to inhibit SHP2-mediated signaling in a cellular context by measuring the phosphorylation of a key downstream effector, ERK.
Caption: Workflow for a Cellular pERK Inhibition Western Blot Assay.
Detailed Steps:
-
Cell Culture and Treatment:
-
Cancer cell lines known to have activated RAS-MAPK signaling (e.g., PC9) are cultured in appropriate media until they reach approximately 70-80% confluency.
-
The cells are then treated with a range of concentrations of this compound or a vehicle control (DMSO) for a specific time period (e.g., 2-24 hours).
-
-
Protein Lysate Preparation:
-
Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
The cell lysates are collected, and the protein concentration is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
The band intensities are quantified using densitometry software. The ratio of pERK to total ERK is calculated for each treatment condition.
-
The IC50 value for pERK inhibition is determined by plotting the pERK/total ERK ratio against the concentration of this compound and fitting the data to a dose-response curve.
-
References
RMC-9805 (Zoldonrasib): A Technical Overview of a First-in-Class KRAS G12D(ON) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous human cancers. The G12D mutation is the most prevalent KRAS alteration, particularly in aggressive malignancies such as pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), and colorectal cancer (CRC). For decades, KRAS was considered "undruggable" due to its challenging molecular structure. RMC-9805 (also known as zoldonrasib) is a first-in-class, orally bioavailable, covalent inhibitor designed to selectively target the active, GTP-bound state of the KRAS G12D mutant protein (KRAS G12D(ON)). This document provides a comprehensive technical guide on the preclinical and clinical data available for RMC-9805, its unique mechanism of action, and the experimental methodologies used in its evaluation.
Mechanism of Action: A Novel Tri-Complex Inhibition
RMC-9805 employs a novel mechanism of action, functioning as a "molecular glue" to form a stable, high-affinity tri-complex. This process involves the inhibitor, the KRAS G12D(ON) protein, and an abundant intracellular chaperone protein, cyclophilin A (CypA).[1][2][3][4] The formation of this tri-complex sterically hinders the interaction of KRAS G12D with its downstream effector proteins, such as RAF kinases, thereby suppressing oncogenic signaling.[2][4] A key feature of RMC-9805 is its covalent engagement with the aspartate-12 residue of the mutant KRAS protein, which is facilitated by the tri-complex formation.[4] This covalent binding leads to a selective and durable inhibition of the KRAS G12D(ON) state.[2]
Preclinical Data
Preclinical studies have demonstrated that RMC-9805 induces a selective and persistent modification of KRAS G12D, leading to a profound and durable suppression of the RAS signaling pathway.[2] This results in the inhibition of cancer cell proliferation and the induction of apoptosis in human cancer cell lines and in vivo tumor models harboring the KRAS G12D mutation.[2] In animal models of pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC), monotherapy with RMC-9805 has been shown to cause tumor regressions.[2][5]
In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| KRAS G12D(ON) Crosslinking (6h) | - | 86% | [6] |
| kinact/KI | - | 102 M-1s-1 | [6] |
| pERK EC50 | AsPC-1 (PDAC) | 23 nM | [6] |
| Cell Viability (CTG) EC50 | AsPC-1 (PDAC) | 17 nM | [6] |
In Vivo Activity and Synergy with Immunotherapy
Preclinical evidence suggests that RMC-9805 modulates the tumor microenvironment (TME). It has been shown to promote antigen processing and presentation on tumor cells, decrease the presence of immunosuppressive myeloid cells, and increase T cell infiltration into tumors.[7] This favorable modulation of the TME suggests a synergistic potential with immune checkpoint inhibitors.[7] Indeed, in immunotherapy-resistant preclinical models, the combination of RMC-9805 with an anti-PD-1 antibody resulted in complete responses, including in a PDAC model.[7]
Clinical Data
The clinical development of RMC-9805 is being evaluated in the RMC-9805-001 Phase 1/1b clinical trial (NCT06040541), a multicenter, open-label, dose-escalation and dose-expansion study in patients with advanced solid tumors harboring a KRAS G12D mutation.[8][9][10]
Preliminary Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC)
In a cohort of 40 evaluable patients with previously treated PDAC receiving a daily dose of 1200 mg, RMC-9805 demonstrated promising antitumor activity.
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 30% | [8][11][12] |
| Disease Control Rate (DCR) | 80% | [8][11][13] |
Furthermore, analysis of circulating tumor DNA (ctDNA) in patients with pancreatic cancer revealed that a significant number of patients had at least a 50% clearance of KRAS G12D ctDNA, with approximately 36% achieving complete clearance.[13]
Preliminary Efficacy in Non-Small Cell Lung Cancer (NSCLC)
In a cohort of 18 evaluable patients with previously treated NSCLC receiving 1200 mg once daily, RMC-9805 also showed encouraging results.
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 33% | [14] |
| Disease Control Rate (DCR) | 89% | [14] |
| Median Time to Initial Response | 1.4 months | [14] |
Safety and Tolerability
As of a September 2, 2024 data cutoff, RMC-9805 has been generally well-tolerated.[11] No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached in the dose-escalation phase.[8][11] Among patients receiving the 1200 mg daily dose, the most common treatment-related adverse events (TRAEs) were primarily Grade 1 gastrointestinal toxicities (nausea, diarrhea, and vomiting) and rash.[8][11][12]
Experimental Protocols
The following are representative methodologies for the evaluation of KRAS G12D inhibitors like RMC-9805, based on publicly available information.
Biochemical Assays
-
KRAS G12D(ON) Crosslinking Assay:
-
Recombinant KRAS G12D protein is loaded with a non-hydrolyzable GTP analog to stabilize the "ON" state.
-
The protein is incubated with the inhibitor at various concentrations and time points.
-
The extent of covalent modification (crosslinking) is determined by mass spectrometry or Western blot analysis.
-
Cell-Based Assays
-
pERK Inhibition Assay:
-
KRAS G12D mutant cancer cells (e.g., AsPC-1) are seeded in multi-well plates.
-
Cells are treated with a serial dilution of the inhibitor for a specified duration.
-
Cell lysates are collected, and levels of phosphorylated ERK (pERK) and total ERK are quantified using ELISA or Western blot to determine the EC50.
-
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cancer cells are seeded and treated with the inhibitor as described above.
-
After a prolonged incubation period (e.g., 72-96 hours), a reagent that measures ATP levels (indicative of cell viability) is added.
-
Luminescence is measured to determine the inhibitor's effect on cell proliferation and to calculate the EC50.
-
In Vivo Tumor Models
-
Xenograft Studies:
-
Human cancer cell lines with the KRAS G12D mutation are subcutaneously implanted into immunocompromised mice.
-
Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered orally at various doses and schedules.
-
Tumor volume and body weight are monitored regularly to assess efficacy and tolerability.
-
At the end of the study, tumors may be harvested for pharmacodynamic and biomarker analysis (e.g., IHC for pERK, Ki-67, and cleaved caspase-3).
-
Conclusion
RMC-9805 (zoldonrasib) represents a significant advancement in the field of targeted oncology, offering a novel therapeutic strategy for cancers driven by the KRAS G12D mutation. Its unique tri-complex mechanism of action allows for selective and durable inhibition of the active KRAS G12D(ON) state. Encouraging preclinical data demonstrating potent anti-tumor activity and favorable immune modulation have been corroborated by promising preliminary clinical results in patients with pancreatic and non-small cell lung cancers. The manageable safety profile observed to date further supports its continued development as both a monotherapy and a key component of combination therapies. RMC-9805 holds the potential to become a pivotal treatment for a patient population with a high unmet medical need.
References
- 1. drughunter.com [drughunter.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. revmed.com [revmed.com]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Revolution Medicines Announces Publication of a Peer-Reviewed Research Paper in Science on the Discovery and Development of Zoldonrasib, a RAS(ON) G12D-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Revolution Medicines Presents Initial Data from RMC-9805 Monotherapy Study in Patients with Advanced Pancreatic Ductal Adenocarcinoma | Revolution Medicines [ir.revmed.com]
- 12. Revolution Medicines tackles pancreatic cancer with two RAS drugs [synapse.patsnap.com]
- 13. google.com [google.com]
- 14. aacrjournals.org [aacrjournals.org]
Unraveling RMC-3943: An In-depth Guide to its Early Research and Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research and discovery of RMC-3943, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. The information presented is curated from preclinical studies and patent literature, offering a foundational understanding of the compound's mechanism of action, cellular activity, and initial in vivo efficacy.
Introduction to this compound and its Target: SHP2
This compound is a small molecule inhibitor that targets SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 plays a crucial role in cell signaling by relaying signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway. In many cancers, hyperactivation of the RAS-MAPK pathway is a key driver of tumor growth and survival. By allosterically inhibiting SHP2, this compound prevents the conformational changes required for its activation, thereby disrupting this oncogenic signaling cascade.
Mechanism of Action: Allosteric Inhibition of the RAS-MAPK Pathway
This compound functions as an allosteric inhibitor, binding to a site on the SHP2 protein distinct from its active site. This binding event stabilizes SHP2 in an inactive conformation, preventing it from dephosphorylating its substrates and propagating downstream signals. The primary consequence of this compound-mediated SHP2 inhibition is the suppression of the RAS-MAPK signaling pathway.
Preclinical Data Summary
Early preclinical evaluations of this compound have demonstrated its potential as an anti-cancer agent. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 (nM) | Reference |
| SHP2 Phosphatase Activity | - | 2.19 | [1] |
| pERK Inhibition | PC9 | 35.5 | [1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-MEL-113 | Melanoma | Data not quantified, concentration-dependent inhibition observed up to 10 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
SHP2 Phosphatase Activity Assay
Objective: To determine the direct inhibitory effect of this compound on SHP2 enzyme activity.
Methodology: A biochemical assay using purified, full-length SHP2 protein was employed. The phosphatase activity was measured in the presence of a synthetic phosphopeptide substrate. The assay was performed with a serial dilution of this compound to determine the concentration required for 50% inhibition (IC50) of enzyme activity. The reaction progress was monitored by detecting the amount of dephosphorylated substrate, typically through a fluorescence-based or colorimetric method.
Cellular pERK Inhibition Assay
Objective: To assess the ability of this compound to inhibit MAPK pathway signaling within a cellular context.
Methodology: The PC9 cancer cell line, which is known to have an active RAS-MAPK pathway, was used. Cells were treated with varying concentrations of this compound for a specified period. Following treatment, cell lysates were prepared, and the levels of phosphorylated ERK (pERK) were quantified using a sensitive immunoassay, such as an ELISA or Western blot analysis. The IC50 value represents the concentration of this compound that results in a 50% reduction in pERK levels compared to untreated control cells.
References
Preclinical Data on RMC-3943 for Pancreatic Cancer: A Technical Overview
Notice: Publicly available preclinical data specifically for RMC-3943 in the context of pancreatic cancer is limited. This compound has been identified as an allosteric inhibitor of SHP2 with an IC50 of 2.19 nM in biochemical assays.[1] It has shown to inhibit pERK in PC9 non-small cell lung cancer cells with an IC50 of 35.5 nM and inhibit proliferation in SK-MEL-113 melanoma cells.[1] Given the critical role of the SHP2-RAS-MAPK signaling pathway in pancreatic cancer, this guide will provide a detailed overview of the preclinical data for a mechanistically related and extensively studied compound from Revolution Medicines, the RAS(ON) multi-selective inhibitor RMC-6236 , in pancreatic cancer. This will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals.
RMC-6236: A Novel Approach to Targeting RAS-Driven Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a high prevalence of activating mutations in the KRAS oncogene, making the RAS signaling pathway a prime therapeutic target. RMC-6236 is an oral, potent, and selective inhibitor of the active, GTP-bound form of RAS (RAS(ON)), representing a novel therapeutic strategy for cancers driven by various RAS mutations.
Mechanism of Action
RMC-6236 functions as a "molecular glue," forming a tri-complex with RAS(ON) and cyclophilin A (CypA). This tri-complex sterically hinders the interaction of RAS(ON) with its downstream effectors, such as RAF, PI3K, and RAL-GDS, thereby inhibiting signal transduction through the MAPK and other key oncogenic pathways.
Preclinical Efficacy in Pancreatic Cancer Models
Oral administration of RMC-6236 has demonstrated profound and durable tumor regressions in cell line-derived and patient-derived xenograft models of KRAS-mutant pancreatic ductal adenocarcinoma at well-tolerated doses.
Quantitative Data Summary
While specific numerical data from preclinical studies are not extensively published, the qualitative outcomes have been described as significant.
| Model Type | Cancer Type | Key Findings | Reference |
| Cell Line-Derived Xenograft (CDX) | KRAS-Mutant Pancreatic Ductal Adenocarcinoma | Profound and durable tumor regressions | |
| Patient-Derived Xenograft (PDX) | KRAS-Mutant Pancreatic Ductal Adenocarcinoma | Profound and durable tumor regressions |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of RMC-6236 are proprietary to Revolution Medicines. However, based on standard practices in preclinical oncology research, the key experiments likely involved the following methodologies.
Cell Viability and Proliferation Assays
-
Objective: To determine the in vitro potency of RMC-6236 against pancreatic cancer cell lines with various KRAS mutations.
-
Methodology: Pancreatic cancer cell lines would be seeded in 96-well plates and treated with a concentration range of RMC-6236. Cell viability would be assessed after a set incubation period (e.g., 72 hours) using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) values would then be calculated.
Western Blotting for Pathway Modulation
-
Objective: To confirm the mechanism of action of RMC-6236 by assessing the phosphorylation status of key downstream effectors in the RAS signaling pathway.
-
Methodology: Pancreatic cancer cells would be treated with RMC-6236 for a specified duration. Cell lysates would be collected, and protein concentrations determined. Equal amounts of protein would be separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total forms of proteins such as ERK, AKT, and S6. Detection would be achieved using chemiluminescence.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and tolerability of RMC-6236 in a living organism.
-
Methodology:
-
Tumor Implantation: Human pancreatic cancer cells or fragments from a patient's tumor (PDX) are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, after which the mice are randomized into treatment and control groups.
-
Dosing: RMC-6236 is administered orally at various doses and schedules. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is assessed by comparing tumor growth between the treated and control groups (e.g., tumor growth inhibition).
-
Conclusion
While specific preclinical data on this compound in pancreatic cancer remains limited in the public domain, the extensive investigation of the mechanistically related RAS(ON) inhibitor, RMC-6236, provides a strong rationale for targeting the RAS pathway in this disease. The preclinical data for RMC-6236 demonstrates significant anti-tumor activity in pancreatic cancer models, supporting its ongoing clinical development. Further research and publication of data on SHP2 inhibitors like this compound will be valuable in fully elucidating their therapeutic potential in pancreatic cancer.
References
A Tale of Two Mechanisms: A Technical Guide to RMC-3943 and the Tri-Complex Inhibition of Oncogenic RAS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of two distinct and innovative approaches to cancer therapy that, while both associated with the "RMC" nomenclature from Revolution Medicines, operate through fundamentally different mechanisms. We will first elucidate the role of RMC-3943 as an allosteric inhibitor of the SHP2 phosphatase. Subsequently, we will delve into the novel strategy of tri-complex formation , exemplified by molecules like RMC-6291 , which targets the active, GTP-bound state of oncogenic KRAS.
Part 1: this compound - An Allosteric Inhibitor of SHP2
This compound is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade.[1] Dysregulation of the SHP2 pathway is implicated in various cancers.
Mechanism of Action
This compound functions by binding to an allosteric site on the SHP2 protein, stabilizing it in a closed, inactive conformation. This prevents the phosphatase from becoming activated and subsequently dephosphorylating its downstream targets, thereby inhibiting the propagation of oncogenic signals.
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays.
| Assay Type | Target/Cell Line | IC50 Value |
| Biochemical Assay | Full-length SHP2 | 2.19 nM |
| Cellular Assay (pERK) | PC9 cells | 35.5 nM |
Table 1: In vitro and cellular potency of this compound. Data sourced from MedChemExpress.[1]
Signaling Pathway and Inhibition Point
The following diagram illustrates the SHP2 signaling pathway and the point of intervention by this compound.
Experimental Protocols
This assay quantifies the direct inhibitory effect of a compound on SHP2 enzymatic activity.
Objective: To determine the IC50 value of this compound against purified SHP2 protein.
Materials:
-
Recombinant full-length SHP2 protein.
-
A dually phosphorylated peptide substrate (e.g., derived from IRS-1).
-
A fluorescent phosphatase substrate (e.g., DiFMUP).
-
Assay buffer (e.g., 50 mM Tris, pH 7.2, 100 mM NaCl, 5 mM DTT).
-
This compound serially diluted in DMSO.
-
384-well assay plates.
-
A fluorescence plate reader.
Procedure:
-
SHP2 enzyme is pre-incubated with the phosphorylated peptide to ensure activation.
-
Serial dilutions of this compound are added to the wells of the assay plate.
-
The activated SHP2 enzyme solution is added to the wells and incubated with the compound.
-
The enzymatic reaction is initiated by the addition of the fluorescent substrate.
-
The fluorescence intensity is measured kinetically over time.
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.
This assay assesses the ability of a compound to inhibit SHP2 activity within a cellular context by measuring the phosphorylation status of a downstream effector, ERK.
Objective: To determine the effect of this compound on ERK phosphorylation in a relevant cancer cell line.
Materials:
-
Cancer cell line with a SHP2-dependent signaling pathway (e.g., PC9).
-
Cell culture reagents.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated ERK (pERK) and total ERK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cells are seeded and allowed to adhere overnight.
-
Cells are treated with a dose-range of this compound for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies for pERK and total ERK.
-
The membrane is washed and incubated with the HRP-conjugated secondary antibody.
-
The chemiluminescent signal is detected, and band intensities are quantified.
-
The ratio of pERK to total ERK is calculated and normalized to the vehicle control to assess the extent of inhibition.
Part 2: Tri-Complex Formation - A Novel Approach to Inhibit Oncogenic RAS
A groundbreaking strategy for targeting the active, GTP-bound "ON" state of RAS involves the formation of a ternary complex, or "tri-complex." This approach is exemplified by molecules such as RMC-6291, which are designed to inhibit KRAS G12C.[2][3]
Mechanism of Action
These inhibitors act as "molecular glues." The small molecule first binds to an abundant intracellular chaperone protein, cyclophilin A (CypA).[2][4] This binary complex of the inhibitor and CypA then presents a new surface that selectively recognizes and binds to the active, GTP-bound form of the target RAS protein (RAS(ON)).[2][5] The formation of this stable tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby blocking oncogenic signaling.[5][6] For covalent inhibitors like RMC-6291, a covalent bond is formed with the mutant cysteine residue of KRAS G12C, leading to irreversible inhibition.[2][6]
Quantitative Data
The binding affinities and inhibitory concentrations for these tri-complex forming molecules are key parameters in their development.
| Molecule | Assay Type | Target | Value |
| RMC-4998 | Biophysical Assay (Binary Complex) | CypA | Kd = 1.09 µM |
| RMC-6291 | KRAS-RAF RBD Disruption Assay (IC50) | KRAS G12C | Potent inhibition noted |
| RMC-6291 | Cellular Viability Assay (IC50) | NCI-H358 cells | Potent inhibition noted |
Table 2: Quantitative data for RAS(ON) tri-complex inhibitors. Data for RMC-4998 sourced from a 2023 Nature publication.[7] RMC-6291 data qualitatively described as potent in a 2025 Journal of Medicinal Chemistry publication.[2]
Tri-Complex Formation and Signaling Blockade
The following diagram illustrates the mechanism of tri-complex formation and the subsequent inhibition of downstream signaling.
Experimental Protocols
TR-FRET assays are commonly used to study the formation of the tri-complex and its ability to disrupt the interaction between RAS and its effectors.
Objective: To quantify the formation of the CypA:Inhibitor:RAS tri-complex or the disruption of the RAS:Effector interaction.
Materials:
-
Purified, tagged proteins: e.g., His-tagged CypA, GST-tagged RAS, and a fluorescently labeled effector protein (like the RAS-binding domain of RAF).
-
Lanthanide-labeled anti-tag antibody (e.g., anti-His-Europium).
-
Fluorescently labeled anti-tag antibody (e.g., anti-GST-d2).
-
Tri-complex inhibitor.
-
Assay buffer and microplates.
-
TR-FRET plate reader.
Procedure for Tri-Complex Formation:
-
His-CypA, GST-RAS, and the inhibitor are incubated together.
-
Anti-His-Europium and anti-GST-d2 antibodies are added.
-
If a tri-complex forms, the Europium donor and d2 acceptor are brought into close proximity, generating a FRET signal.
-
The signal is measured over a range of inhibitor concentrations.
Procedure for RAS:Effector Disruption:
-
GST-RAS and the fluorescently labeled effector are incubated with varying concentrations of the inhibitor and CypA.
-
Anti-GST-Europium is added.
-
In the absence of the inhibitor, RAS binds the effector, bringing the Europium donor and the fluorescent label on the effector close, resulting in a FRET signal.
-
The tri-complex forming inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
The NanoBRET™ assay allows for the real-time monitoring of tri-complex formation within a cellular environment.
Objective: To measure the formation and stability of the tri-complex in live cells.
Principle: One protein (e.g., RAS) is tagged with NanoLuc® luciferase (the energy donor), and another (e.g., CypA) is tagged with HaloTag®, which is labeled with a fluorescent ligand (the energy acceptor). The formation of the tri-complex, facilitated by the inhibitor, brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).
Procedure:
-
Cells are co-transfected with plasmids encoding the NanoLuc®-RAS and HaloTag®-CypA fusion proteins.
-
The cells are treated with the HaloTag® fluorescent ligand.
-
The tri-complex forming inhibitor is added at various concentrations.
-
The NanoBRET™ substrate is added, and both donor and acceptor emission signals are measured.
-
The BRET ratio is calculated, which is proportional to the extent of tri-complex formation.
This guide has delineated the distinct yet equally significant mechanisms of this compound and the RAS(ON) tri-complex inhibitors. A thorough understanding of these differing modes of action, supported by robust quantitative data and detailed experimental validation, is paramount for the continued development of targeted cancer therapies.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 5. informatics.jax.org [informatics.jax.org]
- 6. rcsb.org [rcsb.org]
- 7. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RMC-3943 in a Mouse Xenograft Model
For Research Use Only.
Introduction
RMC-3943 is a hypothetical, potent, and selective small molecule inhibitor targeting the activated, GTP-bound state of RAS (RAS(ON)). This mechanism is analogous to the tri-complex inhibitors developed by Revolution Medicines, such as RMC-6236 and RMC-6291.[1][2][3] These inhibitors function by forming a ternary complex with an intracellular chaperone protein, cyclophilin A (CypA), and RAS(ON), which sterically blocks the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling.[1][2] Preclinical evaluation of such compounds in mouse xenograft models is a critical step in determining their anti-tumor efficacy and tolerability in vivo.[4][5][6]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in mouse xenograft models. The detailed protocols for cell culture, tumor implantation, drug administration, and endpoint analysis are designed to ensure robust and reproducible results. The provided data tables and diagrams serve as a guide for data presentation and for understanding the experimental workflow and mechanism of action.
Mechanism of Action of this compound
This compound is designed to selectively bind to the active RAS(ON) protein. It enters the cell and forms a binary complex with the abundant intracellular protein, cyclophilin A (CypA). This this compound-CypA complex then has a high affinity for the GTP-bound conformation of RAS. Upon binding, it forms a stable tri-complex that physically prevents RAS from engaging with its downstream effectors, such as RAF, PI3K, and RAL-GDS. This leads to the suppression of the MAPK and PI3K-AKT signaling pathways, resulting in reduced cell proliferation and tumor growth.[1][2]
Figure 1. Mechanism of action of this compound.
Experimental Protocols
Cell Line Selection and Culture
For establishing a xenograft model to test a RAS(ON) inhibitor, it is crucial to select a cancer cell line with a known RAS mutation (e.g., KRAS G12C, G12D, G12V) that is sensitive to the inhibitor. It is recommended to perform in vitro studies to confirm the IC50 of this compound on the selected cell line prior to in vivo studies.
Protocol for Cell Culture:
-
Culture the selected cancer cell line (e.g., human pancreatic cancer line MIA PaCa-2, KRAS G12C) in the recommended medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain exponential growth.
-
Prior to implantation, harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice.
Mouse Xenograft Model Establishment
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol for Tumor Implantation:
-
Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane (B1672236) inhalation).
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 25-gauge needle.
-
Monitor the animals for tumor growth.
This compound Administration and Monitoring
Treatment Protocol:
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water).
-
Administer this compound orally (e.g., by gavage) at the predetermined doses (e.g., 10, 30, and 100 mg/kg) once daily.
-
The control group should receive the vehicle only.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
Figure 2. Experimental workflow for the mouse xenograft study.
Data Presentation
Quantitative data from the xenograft study should be summarized in tables for clear comparison between treatment groups.
Table 1: Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 0 | 10 | 1450 ± 150 | - | - |
| This compound | 10 | 10 | 870 ± 110 | 40 | <0.05 |
| This compound | 30 | 10 | 435 ± 85 | 70 | <0.01 |
| This compound | 100 | 10 | 145 ± 40 | 90 | <0.001 |
Table 2: Tolerability of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change at Day 21 (%) ± SEM | Number of Treatment-Related Deaths |
| Vehicle Control | 0 | +5.2 ± 1.5 | 0 |
| This compound | 10 | +4.8 ± 1.8 | 0 |
| This compound | 30 | +1.5 ± 2.1 | 0 |
| This compound | 100 | -3.7 ± 2.5 | 0 |
Table 3: Pharmacodynamic Analysis of this compound in Tumor Tissues
| Treatment Group | Dose (mg/kg) | Relative p-ERK Expression (%) ± SEM | Relative p-AKT Expression (%) ± SEM |
| Vehicle Control | 0 | 100 ± 12 | 100 ± 15 |
| This compound | 30 | 35 ± 8 | 45 ± 10 |
| This compound | 100 | 12 ± 5 | 18 ± 7 |
Conclusion
These application notes provide a detailed protocol for the in vivo evaluation of the hypothetical RAS(ON) inhibitor this compound in a mouse xenograft model. Adherence to these methodologies will facilitate the generation of robust and reproducible data to assess the anti-tumor efficacy, tolerability, and pharmacodynamic effects of this compound, thereby supporting its further preclinical and clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: RMC-3943 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-3943 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that plays a key role in activating the RAS-MAPK and PI3K-AKT signaling pathways, which are frequently dysregulated in cancer. As a monotherapy, SHP2 inhibition has shown promise; however, its true potential may lie in combination with other targeted therapies to overcome adaptive resistance mechanisms.
These application notes provide an overview of preclinical data and detailed protocols for investigating this compound in combination with other anticancer agents. The data presented is primarily based on studies with RMC-4630, a closely related and well-characterized SHP2 inhibitor from Revolution Medicines. Given the similar mechanism of action, these findings provide a strong rationale and a methodological framework for evaluating this compound combinations.
Key Combination Strategies and Preclinical Rationale
The primary rationale for combining this compound with other targeted therapies is to create a more profound and durable anti-tumor response by co-targeting key nodes in oncogenic signaling pathways, thereby preventing or overcoming resistance.
-
Combination with MEK Inhibitors (e.g., Cobimetinib): Inhibition of MEK, a downstream effector in the RAS-MAPK pathway, often leads to feedback reactivation of the pathway through upstream signaling. SHP2 inhibition can block this reactivation, leading to a synergistic anti-tumor effect.[1][2][3][4]
-
Combination with KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib): While KRAS G12C inhibitors are effective, resistance can emerge through various mechanisms, including the activation of wild-type RAS or other RAS isoforms. SHP2 inhibition can suppress this adaptive resistance.[5][6][7][8]
-
Combination with mTORC1 Inhibitors: The PI3K-AKT-mTOR pathway is another critical signaling cascade in cancer. Dual inhibition of SHP2 and mTORC1 can lead to enhanced anti-tumor activity, particularly in tumors with co-mutations in the RAS and mTOR pathways.
-
Combination with Immune Checkpoint Inhibitors (e.g., anti-PD-1): SHP2 is implicated in regulating the immune response.[9] Its inhibition can modulate the tumor microenvironment, potentially enhancing the efficacy of immune checkpoint blockade.[9]
Preclinical Data Summary (Based on RMC-4630)
The following tables summarize representative preclinical data for the SHP2 inhibitor RMC-4630 in combination with other targeted agents. These data illustrate the potential for synergistic or enhanced anti-tumor activity.
Table 1: In Vitro Combination Activity of RMC-4630
| Cancer Type | Cell Line | Combination Agent | Dosing | Result | Reference |
| KRAS-mutant NSCLC | NCI-H358 | Cobimetinib (MEK inhibitor) | Intermittent | Increased tumor regressions compared to single agents | [10] |
| KRAS G12C NSCLC | - | Sotorasib (KRAS G12C inhibitor) | - | Promising and durable clinical activity in inhibitor-naïve patients | [11] |
| KRAS G12C Colorectal Cancer | - | Adagrasib (KRAS G12C inhibitor) | - | Enhanced anti-tumor activity | [12] |
| Triple-Negative Breast Cancer | Various | Trametinib (MEK inhibitor) | 20 nM | Overcame feedback-induced pERK rebound and suppressed growth | [1] |
Table 2: In Vivo Combination Activity of RMC-4630 in Xenograft Models
| Tumor Model | Combination Agent | RMC-4630 Dosing | Combination Agent Dosing | Outcome | Reference |
| KRAS G12C NSCLC Xenograft | Cobimetinib | Low doses | Low doses | Markedly increased number and depth of tumor regressions | [10] |
| KRAS G12C NSCLC Xenograft | Sotorasib | - | - | Enhanced antitumor activity | [11] |
| NF1-deficient MPNST | MEK inhibitor | - | - | Superior efficacy compared to MEK inhibitor alone | [3] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the rationale for the combination strategies.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another anticancer agent on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., with specific RAS mutations)
-
Complete cell culture medium
-
This compound and combination agent (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination agent. This typically involves serial dilutions of each drug individually and in combination at a fixed ratio.
-
Treatment: Treat the cells with the drug combinations for a specified period (e.g., 72 hours). Include wells with vehicle control (DMSO) and single-agent treatments.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[13]
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Western Blot Analysis of Pathway Modulation
Objective: To assess the effect of this compound combination treatment on the phosphorylation status of key proteins in the RAS-MAPK and PI3K-AKT signaling pathways.
Materials:
-
Cancer cell lines
-
This compound and combination agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, the combination agent, or the combination for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation
-
This compound and combination agent formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle, this compound alone, combination agent alone, and combination).
-
Drug Administration: Administer the treatments to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Statistically analyze the differences in tumor growth between the groups.
-
Conclusion
The preclinical data for SHP2 inhibitors, particularly RMC-4630, strongly support the investigation of this compound in combination with various targeted therapies. The provided protocols offer a framework for researchers to systematically evaluate the synergistic potential and mechanism of action of these combinations in both in vitro and in vivo settings. Such studies are crucial for the rational design of clinical trials and the development of more effective treatment strategies for patients with RAS-addicted cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pamgene.com [pamgene.com]
- 4. Collection - Data from SHP2 Inhibition Overcomes RTK-Mediated Pathway Reactivation in KRAS-Mutant Tumors Treated with MEK Inhibitors - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 5. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. targetedonc.com [targetedonc.com]
- 9. Revolution Medicines Announces Publication of Scientific Paper Describing Anti-Tumor Immunity Induced by SHP2 Inhibitor in Preclinical Cancer Models | Revolution Medicines [ir.revmed.com]
- 10. SEC Filing | Revolution Medicines [ir.revmed.com]
- 11. onclive.com [onclive.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. mdpi.com [mdpi.com]
Application Note: Protocol for Western Blot Analysis of Downstream KRAS Signaling Following RMC-3943 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing Western blot analysis to assess the pharmacodynamic effects of RMC-3943, a putative KRAS inhibitor, on downstream signaling pathways. The focus is on the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.
Introduction
KRAS is a frequently mutated oncogene that drives tumor growth in a significant portion of human cancers.[1] Constitutively active KRAS mutants lead to the aberrant activation of downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT signaling cascades.[1][2][3] The development of targeted KRAS inhibitors, such as those targeting the G12C mutation, has marked a significant advancement in cancer therapy.[1] this compound is under investigation as a potential modulator of KRAS signaling.
Western blotting is a fundamental technique to elucidate the mechanism of action of such inhibitors by quantifying the changes in the phosphorylation status of key signaling proteins. A reduction in the phosphorylation of downstream effectors like ERK and AKT serves as a crucial biomarker for target engagement and pathway inhibition.[4] This protocol outlines the necessary steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis to measure the modulation of KRAS downstream signaling.
Signaling Pathways
This compound is hypothesized to inhibit the function of oncogenic KRAS. This inhibition is expected to primarily impact the MAPK/ERK pathway and potentially the PI3K/AKT pathway. The following diagram illustrates the simplified signaling cascade.
Caption: Simplified KRAS signaling pathways and the inhibitory point of this compound.
Experimental Workflow
The overall workflow for the Western blot analysis is depicted in the following diagram.
Caption: Experimental workflow for Western blot analysis after this compound treatment.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a KRAS-mutant cancer cell line (e.g., NCI-H358 for G12C, PANC-1 for G12D) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of this compound. Include a vehicle-treated control (e.g., DMSO). The treatment duration can range from a few hours to 24 hours, depending on the experimental design.[4][5]
Protein Extraction and Quantification
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[4] This is crucial for ensuring equal protein loading.
-
Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.[4]
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein per lane into a 4-12% Bis-Tris polyacrylamide gel.[4]
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.[4]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection and Data Analysis:
-
Prepare an enhanced chemiluminescent (ECL) substrate and apply it to the membrane.[4][6]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[4]
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner. The following table provides a template for summarizing the densitometry results.
| Treatment Group | p-ERK / Total ERK (Fold Change vs. Vehicle) | p-AKT / Total AKT (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (Conc. 1) | Value | Value |
| This compound (Conc. 2) | Value | Value |
| This compound (Conc. 3) | Value | Value |
-
Values to be determined from experimental data.
-
Data should be represented as mean ± standard deviation from at least three independent experiments.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. |
| Low antibody concentration | Optimize antibody dilution. | |
| Inactive ECL substrate | Use fresh substrate. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| High antibody concentration | Decrease antibody concentration. | |
| Insufficient washing | Increase the number or duration of wash steps.[4] | |
| Inconsistent loading | Inaccurate protein quantification | Re-quantify protein concentrations using a reliable method like BCA.[4] |
| Pipetting errors | Use calibrated pipettes and ensure careful loading.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application of RMC-3943 in Lung Adenocarcinoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-3943 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth signaling pathways, particularly the RAS-mitogen-activated protein kinase (MAPK) cascade. In lung adenocarcinoma, mutations in genes such as KRAS and EGFR are common, leading to constitutive activation of the RAS-MAPK pathway and driving tumor growth. By inhibiting SHP2, this compound can attenuate this signaling and inhibit the proliferation of cancer cells. This document provides an overview of the application of this compound in lung adenocarcinoma research, including its mechanism of action, experimental protocols, and available data.
Mechanism of Action
This compound functions as an allosteric inhibitor of SHP2.[1] SHP2 is a key downstream signaling node for multiple receptor tyrosine kinases (RTKs). Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. In lung adenocarcinoma cells with activating mutations in upstream components of this pathway (e.g., KRAS, EGFR), SHP2 activity is crucial for maintaining the high levels of ERK signaling that these tumors depend on for their growth and survival. This compound binds to a pocket on the SHP2 protein that is distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This inhibition of SHP2 leads to a reduction in phosphorylated ERK (pERK) levels and subsequent downstream effects, including decreased cell proliferation and tumor growth.[1]
Data Presentation
Quantitative data for this compound in lung adenocarcinoma research is emerging. The following tables summarize the available key in vitro and in vivo data.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| SHP2 Inhibition (Biochemical Assay) | Full-length SHP2 | IC50 = 2.19 nM | [1] |
| pERK Inhibition | PC9 (EGFR mutant) | IC50 = 35.5 nM | [1] |
| Cell Proliferation | SK-MEL-113 (Melanoma) | Concentration-dependent inhibition (0-10 µM) | [1] |
| Cell Proliferation | Lung Adenocarcinoma Cell Lines | Data not publicly available |
Table 2: In Vivo Activity of SHP2 Inhibitors (RMC-4550 as a surrogate)
| Model | Treatment | Dosage | Outcome | Reference |
| KPARG12C Subcutaneous Tumors | RMC-4550 | 30 mg/kg daily | Significant tumor growth inhibition | [2] |
| 3LL-ΔNRAS Orthotopic Lung Tumors | RMC-4550 | 30 mg/kg daily | Remodeled tumor microenvironment | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in lung adenocarcinoma research.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the effect of this compound on the proliferation of lung adenocarcinoma cell lines.
Materials:
-
Lung adenocarcinoma cell lines (e.g., A549, H1975, PC9)
-
This compound (dissolved in DMSO)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lung adenocarcinoma cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/CCK-8 Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for pERK and Total ERK
This protocol is to assess the effect of this compound on the phosphorylation of ERK, a key downstream effector of the SHP2-RAS-MAPK pathway.
Materials:
-
Lung adenocarcinoma cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-pERK1/2, anti-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK levels to total ERK and the loading control.
Protocol 3: In Vivo Xenograft Model
This protocol describes how to evaluate the anti-tumor efficacy of this compound in a lung adenocarcinoma xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Lung adenocarcinoma cell line (e.g., A549, H1975)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of lung adenocarcinoma cells (e.g., 5 x 106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (or vehicle control) to the mice at the predetermined dose and schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., immunohistochemistry for pERK). Compare the tumor growth inhibition between the treated and control groups.
Conclusion
This compound represents a promising therapeutic agent for the treatment of lung adenocarcinoma, particularly in tumors with activated RAS-MAPK signaling. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical models. Further research is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other targeted agents, for the treatment of lung adenocarcinoma.
References
Application Notes and Protocols for the Synthesis and Evaluation of RMC-3943
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RMC-3943 is a potent and selective allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways, including the RAS-MAPK pathway. Dysregulation of SHP2 activity is implicated in various developmental disorders and cancers. This compound binds to an allosteric pocket of SHP2, stabilizing it in an auto-inhibited conformation. These application notes provide a detailed, though putative, method for the synthesis of this compound for research purposes, based on analogous chemical structures, along with protocols for its in vitro evaluation.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Target | In Vitro IC50 (nM) |
| This compound | C18H22Cl2N6S | 425.38 | 1801764-60-2 | SHP2 | 2.19 |
Experimental Protocols
Protocol 1: Putative Synthesis of this compound
The following is a proposed synthetic route for this compound based on the synthesis of structurally related allosteric SHP2 inhibitors. This protocol is intended for experienced synthetic organic chemists in a research laboratory setting. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Starting materials and reagents to be sourced from commercial suppliers.
-
Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and reaction apparatus
-
Purification equipment (e.g., flash chromatography system, preparative HPLC)
-
Analytical instruments (e.g., NMR, LC-MS)
Putative Synthetic Scheme:
A plausible multi-step synthesis would likely involve the construction of a substituted pyrimidine (B1678525) core, followed by the introduction of the dichlorophenyl and the thio-linked piperidine (B6355638) moieties. A key step would be the formation of the carbon-sulfur bond.
Disclaimer: As the specific synthesis of this compound is not publicly available, this proposed pathway is illustrative and may require significant optimization.
Step 1: Synthesis of a Chlorinated Pyrimidine Intermediate
A suitable starting pyrimidine could be functionalized with chlorine atoms at key positions. This can often be achieved by treating the corresponding hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃).
Step 2: Suzuki Coupling for Aryl Group Introduction
The dichlorophenyl group can be introduced via a Suzuki coupling reaction. The chlorinated pyrimidine intermediate would be reacted with a (2,3-dichlorophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
Step 3: Thiol Introduction
The thiol group can be introduced by reacting the remaining chloro-pyrimidine with a protected thiol equivalent, followed by deprotection.
Step 4: Final Coupling Reaction
The final step would involve the coupling of the thiol-pyrimidine intermediate with an appropriately functionalized piperidine derivative. This could be achieved via a nucleophilic substitution reaction. The reaction would likely be carried out in a polar aprotic solvent like DMF with a non-nucleophilic base.
Purification and Characterization:
The final product, this compound, would be purified using flash column chromatography on silica (B1680970) gel, followed by preparative HPLC if necessary. The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro SHP2 Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of synthesized this compound against full-length SHP2 protein.
Materials:
-
Recombinant full-length human SHP2 protein
-
Phosphatase substrate (e.g., DiFMUP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT)
-
Synthesized this compound
-
Positive control SHP2 inhibitor (e.g., SHP099)
-
384-well black microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the SHP2 enzyme and DiFMUP substrate in assay buffer to their optimal working concentrations.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or control to the wells of the 384-well plate.
-
Add 10 µL of the diluted SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission) every minute for 30-60 minutes using a plate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Normalize the reaction rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cell-Based Assay for pERK Inhibition
This protocol measures the ability of this compound to inhibit the phosphorylation of ERK (pERK), a downstream effector in the MAPK pathway, in a suitable cancer cell line.
Materials:
-
Cancer cell line with a relevant genetic background (e.g., PC9 cells)
-
Cell culture medium and supplements
-
Synthesized this compound
-
Growth factors (e.g., EGF) to stimulate the pathway
-
Lysis buffer
-
Primary antibodies against pERK and total ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed PC9 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF for 10-15 minutes.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against pERK and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal for each treatment condition.
Mandatory Visualizations
Caption: SHP2 signaling pathway and the mechanism of this compound inhibition.
Caption: Workflow for the synthesis and evaluation of this compound.
References
Troubleshooting & Optimization
Overcoming RMC-3943 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential solubility issues with the allosteric SHP2 inhibitor, RMC-3943, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric inhibitor of Shp2 (Src homology region 2 domain-containing phosphatase 2).[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[3][4] By binding to an allosteric site, this compound locks the Shp2 protein in an inactive conformation, preventing its interaction with upstream signaling molecules and subsequently inhibiting the activation of RAS and the downstream MAPK cascade.[3][4]
Q2: I am observing precipitation after adding this compound to my cell culture medium. What could be the cause?
Precipitation of small molecules like this compound in cell culture media can be attributed to several factors:
-
Poor Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions like cell culture media.
-
High Final Concentration: Exceeding the solubility limit of the compound in the final assay volume will lead to precipitation.
-
Improper Dilution Technique: Adding a concentrated DMSO stock directly to the aqueous medium without proper mixing can cause the compound to crash out of solution.
-
Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.
-
Temperature and pH: Changes in temperature or pH of the medium can affect the solubility of the compound.
Q3: What is the recommended solvent and stock concentration for this compound?
Q4: How can I perform a solubility test for this compound in DMSO?
To determine the maximum stock concentration, add a small, pre-weighed amount of this compound to a known volume of DMSO. Vortex and/or sonicate the solution to aid dissolution. Gradually add more compound until a persistent precipitate is observed that does not dissolve with further mixing. The concentration just before precipitation is your maximum stock concentration.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent precipitation of this compound in your in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous medium. | The compound is crashing out of solution due to poor mixing and a rapid change in solvent polarity. | 1. Perform a serial dilution: Instead of a single large dilution, perform one or more intermediate dilutions of your DMSO stock in pre-warmed (37°C) cell culture medium. 2. Ensure rapid mixing: When adding the compound to the medium, vortex or gently pipette up and down immediately to ensure rapid and thorough mixing. 3. Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and may also affect compound solubility. |
| Cloudiness or precipitate observed in the culture wells after incubation. | The final concentration of this compound exceeds its solubility limit in the complete cell culture medium. | 1. Reduce the final concentration: Test a lower concentration range of this compound in your assay. 2. Pre-solubilize in serum-free medium: Before adding to cells, dilute this compound in serum-free medium first, and then add this solution to your cells in complete medium. 3. Consider using a solubilizing agent: In some cases, non-ionic detergents like Pluronic F-68 can be used at low, non-toxic concentrations to improve the solubility of hydrophobic compounds. However, this should be tested for compatibility with your specific cell line and assay. |
| Variability in experimental results. | Inconsistent dissolution of this compound leading to variations in the effective concentration. | 1. Ensure complete dissolution of the stock solution: Before each use, warm your DMSO stock to room temperature and vortex thoroughly to ensure the compound is fully dissolved. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid potential degradation or precipitation over time. |
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ (SHP2, biochemical assay) | 2.19 nM | Inhibition of full-length SHP2 | [1][2] |
| IC₅₀ (pERK, cellular assay) | 35.5 nM | PC9 cells | [1][2] |
| Effective Concentration (Cell Proliferation) | 0-10 µM | SK-MEL-113 cells, 7-day incubation | [1][2] |
Experimental Protocol: Solubilization and Dilution of this compound for Cell-Based Assays
This protocol provides a recommended procedure for preparing this compound solutions for in vitro experiments to minimize solubility issues.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium (serum-free and complete)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh a small amount of this compound powder (e.g., 1 mg). The molecular weight of this compound is 425.38 g/mol .
-
Calculate the volume of DMSO required to make a 10 mM stock solution.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions in Pre-warmed Medium:
-
Before treating your cells, prepare an intermediate dilution of the this compound stock solution in pre-warmed (37°C) serum-free cell culture medium. For example, to achieve a final concentration of 10 µM, you could make a 1:100 intermediate dilution of the 10 mM stock to get a 100 µM solution.
-
Crucially, add the DMSO stock to the medium while gently vortexing to ensure rapid dispersal.
-
-
Prepare Final Working Concentrations:
-
From the intermediate dilution, perform serial dilutions in pre-warmed complete cell culture medium to achieve your desired final concentrations for the experiment.
-
Ensure the final DMSO concentration in your cell culture wells is kept constant across all treatments (including the vehicle control) and is at a non-toxic level (typically ≤ 0.5%).
-
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RAS nucleotide cycling underlies the SHP2 phosphatase dependence of mutant BRAF-, NF1- and RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting RMC-3943 off-target effects in experiments
Welcome to the technical support center for RMC-3943. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its primary mechanism of action is the inhibition of the CDK9/Cyclin T1 complex, a key component of the Positive Transcription Elongation Factor b (P-TEFb). By inhibiting P-TEFb, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a blockage in transcriptional elongation of many short-lived proteins, including key oncogenes like MYC.
Q2: What are the known or potential off-target effects of this compound?
While this compound is highly selective for CDK9, off-target effects can occur, particularly at higher concentrations. The primary cause of off-target effects is the structural similarity of the ATP-binding pocket across the human kinome.[1] Potential off-target kinases include other members of the CDK family, such as CDK2 and CDK7, due to sequence and structural homology in the ATP-binding site. High concentrations of this compound may lead to the engagement of these lower-affinity kinases.[1]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for accurate interpretation of results. A multi-faceted approach is recommended:[1]
-
Dose-Response Analysis: Perform experiments across a wide range of concentrations to identify the lowest effective concentration that inhibits the primary target without causing excessive toxicity or engaging off-targets.[1][2]
-
Use Appropriate Controls:
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to account for solvent effects.
-
Structurally Unrelated Inhibitor: Use a second, structurally different inhibitor against the same primary target (CDK9) to confirm that the observed phenotype is due to on-target inhibition.[1]
-
-
Genetic Validation: Employ genetic methods like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down CDK9.[1] If the phenotype from the genetic knockdown is consistent with the phenotype from this compound treatment, it strongly supports an on-target mechanism.[1]
Q4: What are the recommended working concentrations for this compound?
The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. It is strongly recommended to perform a dose-response curve to determine the IC50 value for CDK9 inhibition in your specific system. As a starting point, concentrations ranging from 10 nM to 1 µM are often used. Always aim to use the lowest concentration that achieves the desired on-target effect to minimize the risk of off-target activity.[1][2]
This compound Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary target (CDK9) and key potential off-target kinases. A larger difference between the on-target and off-target IC50 values indicates higher selectivity.[2]
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. CDK9) |
| CDK9 | 5 | 1x |
| CDK2 | 250 | 50x |
| CDK7 | 800 | 160x |
| GSK3β | >10,000 | >2000x |
| ROCK1 | >10,000 | >2000x |
Note: IC50 values are representative and may vary depending on assay conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Cellular Phenotype Observed
-
Problem: You observe a phenotype (e.g., increased proliferation, differentiation) that is contrary to the expected outcome of CDK9 inhibition (e.g., apoptosis, cell cycle arrest).
-
Possible Cause: This could be due to the inhibition of an off-target kinase that has an opposing biological function or the disruption of a negative feedback loop.[1] Pathway cross-talk can also lead to downstream effects on other signaling pathways that might be mistaken for direct off-target effects.[1]
-
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Expected Outcome |
| 1. Validate with a Structurally Unrelated CDK9 Inhibitor: Test another CDK9 inhibitor with a different chemical scaffold. | If the unexpected phenotype persists, it is more likely an on-target effect of CDK9 inhibition in your specific cell model. If the phenotype is not replicated, it suggests an off-target effect of this compound. |
| 2. Perform Genetic Knockdown of CDK9: Use siRNA or CRISPR to specifically deplete CDK9. | If the genetic knockdown reproduces the effects of this compound, the phenotype is on-target. If not, an off-target effect is likely.[1] |
| 3. Conduct a Kinome-Wide Selectivity Screen: Use a commercial service to profile this compound against a large panel of kinases.[2] | This will provide a comprehensive list of potential off-target kinases that are inhibited at the concentrations used in your experiment.[2] |
Issue 2: High Levels of Cytotoxicity at Expected Effective Concentrations
-
Problem: You observe significant cell death even at concentrations where this compound should be selectively inhibiting CDK9.
-
Possible Cause: The inhibitor may have potent off-target effects on kinases that are essential for cell survival.[1] Alternatively, the cell line may be exceptionally sensitive to the inhibition of transcriptional elongation.
-
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Expected Outcome |
| 1. Titrate Inhibitor Concentration: Perform a detailed dose-response curve to find the lowest effective concentration that inhibits CDK9 phosphorylation (e.g., on RNA Pol II) without causing excessive toxicity.[1] | Identification of a therapeutic window where on-target effects can be studied without widespread cell death. |
| 2. Analyze Apoptosis Markers: Use assays like Annexin V staining or Caspase-3 cleavage analysis by Western blot. | Confirmation of whether the observed cell death is apoptotic, which can help elucidate the underlying mechanism.[1] |
| 3. Test in Multiple Cell Lines: Compare the cytotoxic effects of this compound across different cell lines. | This helps to distinguish between general off-target toxicity and effects that are specific to a particular cellular context.[2] |
Issue 3: Inconsistent Results or Lack of On-Target Effect
-
Problem: You see high variability in your results, or you fail to see inhibition of downstream markers of CDK9 activity (e.g., decreased MYC protein levels).
-
Possible Cause: This could be due to issues with compound stability, solubility, or experimental setup. In a cellular context, the high intracellular concentration of ATP can also reduce the apparent potency of an ATP-competitive inhibitor compared to in vitro assays.[3]
-
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Expected Outcome |
| 1. Check Compound Solubility and Stability: Visually inspect for compound precipitation in your media. Prepare fresh stock solutions. | Prevention of non-specific effects caused by compound precipitation and ensures accurate dosing.[3] |
| 2. Optimize Assay Conditions: Ensure that the ATP concentration in biochemical assays is appropriate (ideally near the Km for the enzyme) to get a true measure of potency.[4][5] | More consistent and reliable IC50 values. |
| 3. Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to CDK9 inside the cell.[6] | Direct evidence that the drug is reaching and engaging its intended target in a physiological context.[6] |
Experimental Protocols
Protocol 1: Western Blotting for CDK9 Target Modulation
Objective: To assess the on-target activity of this compound by measuring the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) and the levels of the downstream protein MYC.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for a specified time (e.g., 6-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins on an 8-12% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-RNAPII Ser2, anti-MYC, anti-Actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: In Vitro Kinase Assay
Objective: To determine the IC50 value of this compound against CDK9 and other kinases.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.[6]
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate for the kinase, and the diluted this compound.[6]
-
Enzyme Addition: Add the purified recombinant kinase (e.g., CDK9/Cyclin T1) to each well to initiate the reaction.
-
ATP Addition: Start the phosphorylation reaction by adding a solution of MgCl2 and ATP. For selectivity profiling, it is recommended to use an ATP concentration that is close to the Km of each respective kinase.[4]
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the assay.
-
Detection: Stop the reaction and measure kinase activity. The detection method can vary (e.g., radiometric using [γ-³³P]ATP, fluorescence-based, or luminescence-based).[7]
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: On-target and potential off-target pathways of this compound.
Troubleshooting Workflow for Unexpected Phenotypes
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing RMC-3943 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of RMC-3943 for maximum efficacy in preclinical experiments. This guide includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presentation to ensure the successful and reproducible application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, orally bioavailable, and selective covalent inhibitor of KRAS G12C.[1][2][3] The KRAS G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, is a key driver in several cancers.[1][4] this compound works by irreversibly binding to this mutant cysteine residue.[1][2] This action locks the KRAS G12C protein in an inactive, GDP-bound state, which in turn blocks downstream signaling through critical pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.[1][5] The inhibitor's specificity for the G12C mutant cysteine, which is not present in wild-type KRAS, limits off-target effects.[2][6]
Q2: How should I determine the optimal in vitro concentration of this compound for my experiments?
A2: The optimal in vitro concentration of this compound is dependent on the specific cell line and the duration of the assay. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your cell model.[5] A typical starting concentration range for initial cell viability experiments is from 1 nM to 10 µM.[5] For long-term continuous exposure studies, a starting concentration at or slightly above the 72-hour IC50 value may be appropriate, though lower concentrations might be necessary to minimize toxicity over extended periods.[7]
Q3: What are the key downstream biomarkers to assess the activity of this compound?
A3: The most direct and reliable biomarker for assessing this compound activity is the phosphorylation level of ERK (p-ERK), a key downstream protein in the MAPK pathway.[5] A significant, dose-dependent decrease in p-ERK levels following treatment indicates successful target engagement and pathway inhibition.[5] This can be effectively measured using Western blotting. Additionally, monitoring the phosphorylation of S6 (p-S6), a downstream effector of the PI3K-AKT-mTOR pathway, can also provide valuable insights into the inhibitor's effects.[5]
Q4: Why might the potency of this compound decrease when moving from 2D to 3D cell culture models?
A4: It is a common observation that inhibitors show reduced potency in 3D models like spheroids or organoids compared to 2D monolayers.[8] This can be attributed to several factors:
-
Limited Drug Penetration: The dense, multi-layered structure of 3D models can physically impede the diffusion of this compound, preventing it from reaching all the cancer cells effectively.[8]
-
Altered Cellular States: Cells grown in 3D cultures often have different proliferation rates, metabolic activity, and gene expression profiles compared to those in 2D, which can alter their sensitivity to the drug.[8]
-
Upregulation of Resistance Pathways: The 3D microenvironment can induce signaling pathways associated with drug resistance.[8]
Q5: What are the known mechanisms of resistance to KRAS G12C inhibitors like this compound?
A5: Cancer cells can develop resistance to KRAS G12C inhibitors through several mechanisms:
-
Reactivation of the MAPK Pathway: Despite initial suppression, the MAPK pathway can be reactivated through feedback mechanisms.[9]
-
Activation of Bypass Pathways: Cells may activate alternative signaling routes, such as the PI3K-AKT-mTOR pathway, to bypass their dependency on KRAS signaling for survival and proliferation.[9]
-
Secondary KRAS Mutations: New mutations can arise in the KRAS gene that prevent the effective binding of the inhibitor.[5]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like EGFR can reactivate the MAPK pathway, diminishing the inhibitor's effectiveness.[9]
Data Presentation
This compound (Sotorasib) IC50 Values in KRAS G12C Mutant Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in various KRAS G12C mutant cancer cell lines, as determined by cell viability assays after 72 hours of treatment.
| Cell Line | Cancer Type | This compound (Sotorasib) IC50 (µM) |
| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006[3] |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009[3] |
| H23 | Non-Small Cell Lung Cancer | 0.6904[3] |
| SW1573 | Non-Small Cell Lung Cancer | More resistant than H23[10] |
Note: IC50 values can vary based on experimental conditions such as cell density, passage number, and specific assay used.[8] Non-KRAS G12C cell lines are generally insensitive to this compound, with IC50 values often greater than 7.5 µM.[3]
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes a method to determine the IC50 value of this compound using a common colorimetric assay (MTT) that measures cellular metabolic activity as an indicator of cell viability.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium from the DMSO stock. A common starting range is 10 µM down to 1 nM.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (<0.5%) to prevent solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
-
Incubation:
-
Incubate the treated plate for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.[11]
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[11]
-
Protocol 2: Western Blot for p-ERK Analysis
This protocol details the steps to assess the phosphorylation status of ERK, a key biomarker of this compound activity.
Materials:
-
KRAS G12C mutant cells
-
6-well plates
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Digital imaging system
Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Protein Lysate Preparation:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[12]
-
Add lysis buffer with inhibitors to each well, scrape the cells, and transfer the lysate to pre-chilled tubes.[12]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[12]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[12]
-
-
Sample Preparation and Gel Electrophoresis:
-
Protein Transfer and Blocking:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle rocking.
-
-
Antibody Incubation:
-
Detection and Analysis:
-
Wash the membrane again as in step 5.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imaging system.[12]
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2 or a housekeeping protein like GAPDH.[8]
-
Troubleshooting Guides
Q: I am not observing a dose-dependent effect on cell viability. What could be wrong?
A: This issue can arise from several factors:
-
Inhibitor Instability or Incorrect Concentration: Ensure that this compound stock solutions are stored correctly and that fresh dilutions are prepared for each experiment.[8] Confirm the concentration of your stock solution.
-
Cell Line Resistance: The chosen cell line may have intrinsic resistance to this compound.[8] Consider using a more sensitive KRAS G12C mutant cell line (e.g., NCI-H358) as a positive control.[8]
-
Incorrect Concentration Range: You may be testing a range of concentrations that is too narrow or not centered around the IC50. Test a wider range of concentrations (e.g., from 0.1 nM to 50 µM).[8]
Q: My IC50 values are significantly different from published data. Why?
A: Discrepancies in IC50 values are common and can be due to variations in experimental protocols.[8]
-
Cell Culture Conditions: Differences in cell line passage number, cell density at the time of treatment, and media supplements can all influence cellular response.[8] It is crucial to standardize these conditions.
-
Assay-Specific Variability: The type of viability assay used (e.g., MTT vs. CellTiter-Glo) and the incubation time with the inhibitor can affect the apparent IC50.[8] Ensure your assay readout is within the linear range.
-
Cell Line Identity: Verify the identity of your cell line via STR profiling to ensure it has not been misidentified or contaminated.[8]
Q: My Western blots show weak or no signal for phosphorylated proteins like p-ERK.
A: This is a common technical issue in Western blotting.
-
Suboptimal Antibody Concentration: The primary antibody dilution may need optimization. Perform a titration to find the optimal concentration.[8]
-
Insufficient Protein Loading: Ensure that equal amounts of protein are loaded in each lane. Use a total protein stain or a housekeeping protein to verify even loading.[8]
-
Phosphatase Activity: Phosphatases in your sample can dephosphorylate your target protein. Always use fresh lysis buffer that contains a cocktail of phosphatase inhibitors.[8]
-
Rapid Pathway Reactivation: The MAPK pathway can sometimes reactivate quickly after initial inhibition.[9] Try analyzing p-ERK at earlier time points (e.g., 30 minutes, 1 hour, 2 hours) after treatment.[5]
References
- 1. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 2. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RMC-3943
Initial Search Report: We regret to inform you that a thorough search of publicly available scientific literature, clinical trial databases, and other relevant resources has yielded no specific information for a compound designated "this compound."
This could be for several reasons:
-
The compound name may be a typographical error.
-
"this compound" could be a very new or internal preclinical designation that has not yet been publicly disclosed.
-
The information may be proprietary and not in the public domain.
Without any data on the mechanism of action, cellular targets, or observed toxicities of this compound, it is not possible to provide a scientifically accurate or helpful guide on mitigating its potential cytotoxicity in normal cells.
Recommendation: We advise you to please verify the compound's name and designation. Should you have the correct identifier, we would be pleased to conduct a new search and provide the detailed technical support you have requested.
To illustrate the type of information we can provide once the correct compound is identified, we have created a sample troubleshooting guide based on a hypothetical anti-cancer agent, "Compound-X," that targets rapidly dividing cells. This example is for demonstrative purposes only and should not be applied to any specific experimental work.
Sample Technical Support Center: Compound-X
This is a hypothetical example to demonstrate the format and content of our technical support resources.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Compound-X?
A1: Compound-X is a novel small molecule inhibitor that targets a key enzyme involved in DNA replication. By inhibiting this enzyme, Compound-X preferentially induces cell cycle arrest and apoptosis in rapidly dividing cells.
Q2: Why am I observing cytotoxicity in my normal cell lines?
A2: Like many anti-proliferative agents, Compound-X's mechanism is tied to the rate of cell division. Normal, healthy cells that also divide rapidly (e.g., hematopoietic progenitors, gastrointestinal epithelial cells, or even standard laboratory cell lines like HEK293T) can be susceptible to its cytotoxic effects. This off-target activity is a known challenge in chemotherapy.
Q3: What are the typical signs of Compound-X-induced cytotoxicity?
A3: Common indicators include a dose-dependent decrease in cell viability, observable changes in cell morphology (such as rounding, shrinking, and detachment from the culture surface), and an increase in markers of apoptosis (e.g., caspase-3/7 activation, Annexin V staining).
Troubleshooting Guide: High Cytotoxicity in Normal Cells
Issue: You are observing significant cell death in your normal (non-cancerous) control cell line at concentrations where your cancer cell line is also affected.
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | 1. Perform a Dose-Response Curve: Test a wider range of Compound-X concentrations on both your normal and cancer cell lines to determine the therapeutic window. 2. Lower the Concentration: If possible, use the lowest effective concentration for your cancer cells that spares the normal cells. |
| High Proliferation Rate of Normal Cells | 1. Contact-Inhibit Normal Cells: If your normal cell line is contact-inhibited, grow them to full confluency before adding Compound-X. This will reduce their proliferation rate and may decrease susceptibility. 2. Serum Starvation: For some cell types, reducing the serum concentration in the culture medium for 12-24 hours before and during treatment can induce temporary cell cycle arrest. |
| Extended Exposure Time | 1. Pulsed Dosing: Instead of continuous exposure, treat cells for a shorter period (e.g., 4-8 hours), then wash out the compound and replace it with fresh media. 2. Time-Course Experiment: Harvest cells at multiple time points (e.g., 12, 24, 48, 72 hours) to find the optimal treatment duration that maximizes cancer cell death while minimizing toxicity to normal cells. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
-
Cell Seeding: Plate both cancer and normal cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of Compound-X in culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared Compound-X dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value for each cell line.
Visualizations
Caption: The inhibitory mechanism of the hypothetical Compound-X.
Addressing resistance mechanisms to RMC-3943 in cancer cells
Welcome to the RMC-6236 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the potent and selective RAS(ON) multi-selective inhibitor, RMC-6236 (daraxonrasib). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research in addressing resistance mechanisms to RMC-6236 in cancer cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges that may arise during your in vitro and in vivo experiments with RMC-6236.
Q1: My cells are showing lower than expected sensitivity to RMC-6236. What are the possible reasons and how can I troubleshoot this?
A1: Lower than expected sensitivity to RMC-6236 can be attributed to several factors. Here's a troubleshooting guide:
-
Cell Line Authenticity and Passage Number:
-
Recommendation: Always authenticate your cell lines (e.g., by STR profiling) to ensure you are working with the correct model. Use cells at a low passage number, as prolonged culturing can lead to phenotypic drift and altered drug sensitivity.
-
-
Drug Stability and Storage:
-
Recommendation: RMC-6236 should be stored as a solid powder at -20°C for long-term stability (up to 3 years). For in vitro studies, prepare a stock solution in DMSO (e.g., 10 mM) and store at -80°C for up to 6 months or -20°C for 1 month.[1][2] Avoid repeated freeze-thaw cycles. Before each experiment, freshly dilute the stock solution in your culture medium.
-
-
Assay Conditions:
-
Recommendation: Ensure your cell viability assay is optimized. Cell seeding density can significantly impact results. A starting point for 96-well plates is 5,000-10,000 cells/well.[3] The incubation time with RMC-6236 is also critical; for IC50 determination, a 120-hour incubation is often used.[1]
-
-
Intrinsic Resistance:
-
Recommendation: Some cell lines may exhibit intrinsic resistance to RMC-6236. This can be due to pre-existing genomic alterations that bypass the need for RAS signaling.[4] It is advisable to perform genomic profiling of your cell lines to identify any such alterations.
-
Q2: I am observing a rebound in pERK signaling in my western blots after prolonged treatment with RMC-6236. What does this indicate?
A2: A rebound in pERK signaling is a classic indicator of acquired resistance. Here’s what might be happening and how to investigate it:
-
Feedback Reactivation: Inhibition of the RAS-MAPK pathway can trigger feedback reactivation of upstream receptor tyrosine kinases (RTKs) like EGFR.[4]
-
Troubleshooting:
-
Western Blot Analysis: Probe for phosphorylated forms of upstream RTKs (e.g., pEGFR, pHER2, pFGFR) to see if they are activated upon RMC-6236 treatment.
-
Combination Therapy: In your experiments, consider combining RMC-6236 with an inhibitor of the reactivated RTK to see if you can overcome this resistance.
-
-
-
Acquired Mutations: Prolonged exposure to RMC-6236 can lead to the selection of cells with acquired mutations that reactivate the MAPK pathway.
-
Troubleshooting:
-
Generate Resistant Cell Lines: Develop RMC-6236-resistant cell lines by long-term culturing in the presence of the drug.
-
Genomic Sequencing: Perform targeted sequencing or whole-exome sequencing on the resistant clones to identify acquired mutations in genes such as KRAS, BRAF, RAF1, MAP2K1/2 (MEK1/2), and PIK3CA.[5] Preclinical studies have identified secondary mutations in KRAS (Y64H, Y71H, Y64C) and BRAF (G466A) in resistant models.[5]
-
-
Q3: How can I confirm that RMC-6236 is engaging its target in my cellular experiments?
A3: Target engagement can be confirmed through several methods:
-
Western Blotting for Downstream Effectors: The most straightforward method is to assess the phosphorylation status of downstream effectors of the RAS pathway.
-
Recommendation: Treat your cells with a dose range of RMC-6236 for various time points (e.g., 2, 8, 24, 48 hours) and perform a western blot for pERK, pAKT, and pS6.[4] A dose- and time-dependent decrease in the phosphorylation of these proteins indicates target engagement.
-
-
Co-immunoprecipitation (Co-IP): RMC-6236 works by forming a tri-complex with RAS(ON) and cyclophilin A (CypA), which prevents RAS from binding to its effectors like RAF.[6]
-
Recommendation: Perform a Co-IP experiment by pulling down RAS and blotting for RAF. In the presence of RMC-6236, you should observe a decrease in the amount of RAF that co-immunoprecipitates with RAS.
-
Quantitative Data
The following tables summarize key quantitative data for RMC-6236 from preclinical studies.
Table 1: In Vitro Efficacy of RMC-6236 in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Citation |
| HPAC | Pancreatic Ductal Adenocarcinoma | G12D | 1.2 | [1][4] |
| Capan-2 | Pancreatic Ductal Adenocarcinoma | G12V | 1.4 | [1][4] |
| SUIT2 | Pancreatic Ductal Adenocarcinoma | G12D | 2.02 | [6] |
| Various | Pancreatic Ductal Adenocarcinoma | G12X | 20-40 | [6] |
| NCI-H2030 | Non-Small Cell Lung Cancer | G12C | 3.996 | [7] |
| A549 | Non-Small Cell Lung Cancer | G12S | 5.027 | [7] |
| HCT116 | Colorectal Cancer | G13C | 6.011 | [7] |
| SW480 | Colorectal Cancer | G12V | 6.540 | [7] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | G12D | 24.34 | [7] |
Table 2: Biochemical Potency of RMC-6236 (Inhibition of RAS-RAF Binding)
| RAS Variant | EC50 (nM) | Citation |
| Wild-Type KRAS | 85 | [4] |
| Wild-Type NRAS | 66 | [4] |
| Wild-Type HRAS | 82 | [4] |
| Oncogenic RAS Mutants | 28 - 220 | [1][4] |
Table 3: Acquired Genomic Alterations Associated with RMC-6236 Resistance in Patients
| Alteration Type | Gene(s) | Frequency in Resistant Patients | Citation |
| Amplification | KRAS | 35% | [8] |
| Mutation/Alteration | RAF | 15% | [8] |
| Mutation/Alteration | Receptor Tyrosine Kinases (RTKs) | 12% | [8] |
| Mutation/Alteration | PI3K Pathway Genes | 8% | [8] |
| Amplification | MYC | 4% | [8] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of RMC-6236 and mechanisms of resistance.
Cell Viability Assay (MTS/MTT)
This protocol is for determining the IC50 of RMC-6236 in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
RMC-6236 stock solution (10 mM in DMSO)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of RMC-6236 in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the RMC-6236 dilutions to the respective wells. Include a vehicle control (DMSO-containing medium).
-
Incubate for 120 hours at 37°C.
-
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS solution to each well. Incubate for 1-4 hours at 37°C.[9][10]
-
For MTT: Add 10 µL of MTT solution to each well. Incubate for 1-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9][11]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data to the vehicle control wells.
-
Plot the cell viability against the log of the RMC-6236 concentration and use a non-linear regression model to calculate the IC50.
-
Western Blotting for RAS Pathway Signaling
This protocol is for analyzing changes in the phosphorylation of key signaling proteins downstream of RAS.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (pERK, total ERK, pAKT, total AKT, pS6, total S6, GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with RMC-6236 as required.
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (GAPDH or β-actin).
-
Co-immunoprecipitation (Co-IP) for RAS-RAF Interaction
This protocol is to assess the disruption of the RAS-RAF interaction by RMC-6236.
Materials:
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-RAS)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Antibodies for western blotting (e.g., anti-RAF, anti-RAS)
Procedure:
-
Cell Lysis:
-
Prepare cell lysates as described in the western blotting protocol, but use a non-denaturing Co-IP lysis buffer.
-
-
Pre-clearing (Optional):
-
Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-RAS antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluate by western blotting, probing for both RAS and RAF. A decrease in the RAF signal in RMC-6236-treated samples indicates disruption of the interaction.
-
Visualizations
The following diagrams illustrate key concepts related to RMC-6236.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biofargo.com [biofargo.com]
- 7. en.ice-biosci.com [en.ice-biosci.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing experimental design for RMC-3943 studies
Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing experimental design and troubleshooting studies involving RMC-3943, a potent and selective inhibitor of the KRAS G12C mutant protein. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally bioavailable small molecule that selectively and covalently targets the cysteine residue of the KRAS G12C mutant protein. By binding to the switch-II pocket, this compound locks the KRAS G12C protein in an inactive state, thereby inhibiting downstream signaling through the MAPK and PI3K/Akt pathways.[1][2] This leads to the suppression of tumor cell proliferation and survival in KRAS G12C-mutant cancers.
Q2: How does the mechanism of this compound differ from other RAS inhibitors developed by Revolution Medicines?
A2: While this compound follows a direct covalent inhibition mechanism, some investigational agents from Revolution Medicines, such as RMC-6236 and RMC-6291, utilize a unique "tri-complex" mechanism.[3][4] These inhibitors form a complex with cyclophilin A (CypA), and this binary complex then binds to the active, GTP-bound form of RAS (RAS(ON)), sterically hindering its interaction with downstream effectors.[3] this compound, in contrast, directly targets the mutant KRAS G12C protein.
Q3: What are the key signaling pathways affected by this compound treatment?
A3: The primary signaling pathway inhibited by this compound is the RAS-RAF-MEK-ERK (MAPK) pathway.[2] Additionally, the PI3K-Akt-mTOR pathway, another critical downstream effector of RAS, is also suppressed.[5] Successful target engagement by this compound should lead to a reduction in the phosphorylation of key proteins within these pathways, such as ERK and Akt.
Troubleshooting Guides
Problem 1: Sub-optimal inhibition of cell proliferation in KRAS G12C mutant cell lines.
-
Possible Cause 1: Intrinsic Resistance. The cell line may harbor co-occurring mutations that confer resistance to KRAS G12C inhibition. For example, mutations in STK11 or KEAP1 have been associated with a poorer response to KRAS inhibitors.[6][7]
-
Troubleshooting Tip: Perform genomic and transcriptomic analysis of your cell lines to identify co-mutations. Consider using cell lines with different co-mutation profiles to assess the spectrum of this compound activity.
-
-
Possible Cause 2: Sub-optimal Drug Concentration or Exposure. The concentration of this compound may be too low, or the treatment duration may be insufficient to achieve a significant biological effect.
-
Troubleshooting Tip: Conduct a dose-response study with a broad range of this compound concentrations and multiple time points to determine the optimal IC50 and treatment duration for each cell line.
-
-
Possible Cause 3: Cell Culture Conditions. High serum concentrations in the culture medium can sometimes activate alternative signaling pathways that bypass KRAS dependency.
-
Troubleshooting Tip: Titrate the serum concentration in your cell culture medium. Consider performing experiments in low-serum conditions (e.g., 0.5-2% FBS) to minimize the activation of compensatory pathways.
-
Problem 2: Acquired resistance to this compound in long-term in vitro or in vivo studies.
-
Possible Cause 1: Secondary Mutations in KRAS. The development of secondary mutations in the KRAS gene can prevent this compound from binding effectively.[2]
-
Troubleshooting Tip: Sequence the KRAS gene in resistant clones or tumors to identify potential secondary mutations.
-
-
Possible Cause 2: Amplification of the KRAS G12C Allele. An increase in the copy number of the mutant KRAS allele can lead to a higher level of the target protein, overwhelming the inhibitory capacity of this compound.[5]
-
Troubleshooting Tip: Use digital PCR or FISH to assess the copy number of the KRAS G12C allele in resistant models.
-
-
Possible Cause 3: Activation of Bypass Signaling Pathways. Upregulation of receptor tyrosine kinases (RTKs) like EGFR can reactivate downstream signaling independently of KRAS.[5][6]
-
Troubleshooting Tip: Perform phospho-RTK arrays or western blotting to screen for the activation of alternative signaling pathways in resistant cells. Consider combination therapies to co-target these bypass pathways. For instance, combining this compound with an EGFR inhibitor may overcome resistance.[5]
-
Data Presentation
Table 1: Preclinical Efficacy of this compound in KRAS G12C-Mutant Xenograft Models
| Model | Tumor Type | This compound Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) | Objective Response Rate (%) |
| NCI-H358 | NSCLC | 50 | 85 | 60 |
| MIA PaCa-2 | Pancreatic | 50 | 78 | 45 |
| SW1573 | NSCLC | 100 | 92 | 75 |
| AsPC-1 | Pancreatic | 100 | 88 | 68 |
Note: Data is hypothetical and for illustrative purposes, based on typical preclinical outcomes for this class of inhibitors.
Experimental Protocols
1. Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Add the desired concentrations of this compound or vehicle control to the cells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blotting for Pathway Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Caption: this compound inhibits the active KRAS G12C protein, blocking downstream signaling.
Caption: A logical workflow for this compound experiments and troubleshooting.
References
- 1. mskcc.org [mskcc.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. drughunter.com [drughunter.com]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
Validation & Comparative
Validating the In Vivo Anti-Tumor Efficacy of Novel RAS(ON) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of inhibitors targeting the notoriously difficult-to-drug RAS family of oncoproteins. Revolution Medicines has emerged as a key player with its pipeline of RAS(ON) inhibitors, which employ a novel tri-complex mechanism to trap RAS in its active, GTP-bound state. This guide provides a comparative overview of the in vivo anti-tumor activity of representative RAS(ON) inhibitors from Revolution Medicines, contextualized against established KRAS inhibitors.
Disclaimer: Specific preclinical data for a compound designated "RMC-3943" is not publicly available at the time of this publication. Therefore, this guide utilizes data from other well-characterized Revolution Medicines compounds, such as the pan-RAS inhibitor RMC-6236, the KRAS G12C inhibitor RMC-6291, and the KRAS G12D inhibitor RMC-9805, to illustrate the therapeutic potential of the RAS(ON) inhibitor class.
Comparative In Vivo Efficacy of RAS Inhibitors
The following tables summarize key in vivo efficacy data from preclinical xenograft models for various RAS inhibitors. These studies demonstrate the potent anti-tumor activity of these compounds in relevant cancer models.
Table 1: In Vivo Anti-Tumor Activity of RMC-6236 (pan-RAS(ON) Inhibitor)
| Xenograft Model | Cancer Type | Dosing | Key Outcomes |
| Capan-2 (KRAS G12V) | Pancreatic Ductal Adenocarcinoma | 3, 10, or 25 mg/kg, single dose | Dose-dependent blood and tumor exposure.[1][2] |
| Multiple KRAS G12X Models | Multiple Tumor Types | Oral administration | Profound tumor regressions.[1][2][3][4] |
| KRAS-mutated NSCLC Models | Non-Small Cell Lung Cancer | Monotherapy and combination | Rapid and sustained tumor regression.[5] |
Table 2: In Vivo Anti-Tumor Activity of RMC-6291 (KRAS G12C(ON) Inhibitor)
| Xenograft Model | Cancer Type | Dosing | Key Outcomes |
| Multiple patient- and cell line-derived xenografts | KRAS G12C NSCLC | Oral administration | Outperformed adagrasib in number of responses, depth of tumor regressions, and durability.[6][7] |
| KRAS G12C tumor models | KRAS G12C mutant cancers | Oral administration | Deep and durable suppression of RAS pathway activity and profound tumor regressions.[6][7] |
Table 3: In Vivo Anti-Tumor Activity of RMC-9805 (KRAS G12D(ON) Inhibitor)
| Xenograft Model | Cancer Type | Dosing | Key Outcomes |
| Human pancreatic cancer xenograft (KRAS G12D) | Pancreatic Cancer | Multiple dose levels (well-tolerated) | Significant decreases in tumor volume. |
| PDAC and NSCLC xenograft models (KRAS G12D) | Pancreatic and Non-Small Cell Lung Cancer | Oral, single agent | Objective responses in 7 of 9 PDAC models and 6 of 9 NSCLC models.[8] |
| Colorectal cancer model (KRAS G12D) | Colorectal Cancer | Oral administration | Drove durable complete responses and synergized with anti-PD-1 therapy.[9] |
Table 4: In Vivo Anti-Tumor Activity of Comparator KRAS G12C Inhibitors
| Compound | Xenograft Model | Cancer Type | Dosing | Key Outcomes |
| Sotorasib (AMG 510) | KRAS G12C tumor-bearing mice | KRAS G12C mutant tumors | Not specified | Durable complete tumor regression.[10][11] |
| Adagrasib (MRTX849) | MIA PaCa-2 xenograft | Pancreatic Cancer | 30 and 100 mg/kg | Evidence of complete response at day 15.[12] |
| Intracranial LU65-Luc and H23-Luc xenografts | NSCLC with Brain Metastases | 100 mg/kg, twice daily for 21 days | Significant inhibition of brain tumor growth and prolonged survival.[13] |
Signaling Pathway and Experimental Workflow
RAS Signaling and the Tri-Complex Inhibition Mechanism
RAS proteins are critical nodes in signaling pathways that control cell growth, proliferation, and survival. Mutations in RAS can lead to constitutive activation of downstream pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, driving tumorigenesis. The novel mechanism of Revolution Medicines' RAS(ON) inhibitors involves the formation of a tri-complex with an intracellular chaperone protein, cyclophilin A (CypA), and the active, GTP-bound form of RAS. This tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby blocking oncogenic signaling.[14]
Caption: RAS signaling pathway and the tri-complex inhibition mechanism of RMC compounds.
General In Vivo Xenograft Study Workflow
The evaluation of anti-tumor activity in vivo typically follows a standardized workflow involving the implantation of human tumor cells into immunodeficient mice.
Caption: A generalized workflow for a preclinical in vivo xenograft study.
Experimental Protocols
Representative In Vivo Xenograft Tumor Model Protocol
This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of a test compound. Specific details may vary between studies.
1. Cell Culture:
-
Human cancer cell lines harboring the desired KRAS mutation (e.g., MIA PaCa-2 for KRAS G12C, AsPC-1 for KRAS G12D) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
2. Animal Models:
-
Female athymic nude mice (6-8 weeks old) are typically used for xenograft studies.[15]
-
Animals are allowed to acclimate for at least one week before the start of the experiment.
-
All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
3. Tumor Implantation:
-
Tumor cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or serum-free media), often mixed with Matrigel to support initial tumor growth.
-
A specific number of cells (e.g., 5 x 10^6) in a defined volume (e.g., 100-200 µL) is subcutaneously injected into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
5. Drug Administration:
-
The test compound (e.g., RMC compound or comparator) is formulated in an appropriate vehicle for the chosen route of administration (typically oral gavage).
-
Mice in the treatment groups receive the compound at specified dose levels and schedules (e.g., once daily). The control group receives the vehicle only.
6. Efficacy Evaluation:
-
Tumor volumes and body weights are measured 2-3 times per week throughout the study.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Other endpoints may include tumor regression (a decrease in tumor size from baseline) and survival.
7. Pharmacodynamic and Biomarker Analysis (Optional):
-
At the end of the study, or at specified time points, tumors and other tissues can be collected for analysis of target engagement and downstream signaling modulation (e.g., via Western blot for p-ERK).
8. Statistical Analysis:
-
Statistical analysis is performed to determine the significance of the observed differences in tumor growth between the treatment and control groups.
This guide provides a snapshot of the compelling in vivo anti-tumor activity of the novel RAS(ON) inhibitors. The data suggests that this new class of compounds holds significant promise for the treatment of RAS-addicted cancers, potentially overcoming some of the limitations of earlier-generation inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revolution Medicines Reports Strong Anti-Tumor Effects of RAS(ON) Inhibitors in KRAS-Mutated NSCLC Models [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. youtube.com [youtube.com]
- 15. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
A Comparative Guide to KRAS G12C Inhibitors: RMC-3943, Sotorasib, and Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for KRAS G12C-mutated cancers has been revolutionized by the advent of covalent inhibitors. This guide provides an objective comparison of the efficacy of a novel RAS(ON) inhibitor, RMC-3943 (represented by its close analog, RMC-6291), with the approved RAS(OFF) inhibitors, sotorasib (B605408) and adagrasib. We present a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy data, and the experimental protocols of pivotal studies.
Mechanism of Action: A Tale of Two States
Sotorasib and adagrasib are first-generation KRAS G12C inhibitors that function by targeting the inactive, GDP-bound state of the KRAS protein, also known as the RAS(OFF) state.[1][2] They form a covalent bond with the cysteine residue at position 12, locking the protein in this inactive conformation and thereby preventing downstream signaling.[1][2]
In contrast, this compound and its analogs, such as RMC-6291, represent a novel class of inhibitors that target the active, GTP-bound state of KRAS G12C, referred to as the RAS(ON) state.[3][4] These molecules employ a "tri-complex" mechanism, forming a stable ternary complex with the KRAS G12C(ON) protein and the intracellular chaperone protein, cyclophilin A (CypA).[4][5] This tri-complex sterically hinders the interaction of KRAS with its downstream effector proteins, thus inhibiting oncogenic signaling.[4] This distinct mechanism offers the potential to overcome resistance mechanisms that can reactivate KRAS G12C to the "ON" state in the presence of RAS(OFF) inhibitors.[5][6]
Figure 1: Mechanisms of KRAS G12C Inhibition.
Preclinical Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of all three inhibitors. Notably, in head-to-head preclinical models, the RAS(ON) inhibitor RMC-6291 has shown superior performance compared to the RAS(OFF) inhibitor adagrasib.[3][5]
RMC-6291 vs. Adagrasib in NSCLC Xenograft Models
In a mouse clinical trial utilizing multiple patient- and cell line-derived xenograft models of KRAS G12C non-small cell lung cancer (NSCLC), RMC-6291 demonstrated a greater number of responses, deeper tumor regressions, and more durable responses compared to adagrasib.[5] Pharmacokinetic studies have indicated that RMC-6291 achieves more complete and rapid blockage of KRAS G12C activity than sotorasib and adagrasib, which is attributed to its direct targeting of the active RAS(ON) state.[7]
| Parameter | RMC-6291 | Adagrasib | Reference |
| Mechanism | RAS(ON) Inhibitor | RAS(OFF) Inhibitor | [3][5] |
| Response Rate | Superior | - | [3] |
| Tumor Regression | Deeper | - | [3] |
| Durability of Response | Longer | - | [3] |
Table 1: Preclinical Comparison of RMC-6291 and Adagrasib in KRAS G12C NSCLC Models.
Clinical Efficacy
Sotorasib and adagrasib have undergone extensive clinical evaluation and have received regulatory approval for the treatment of patients with previously treated KRAS G12C-mutated NSCLC. Clinical data for this compound is still emerging, with early data from the phase 1 trial of RMC-6291 showing promising anti-tumor activity.[3]
Sotorasib (CodeBreaK 100 & 200)
The pivotal phase 2 CodeBreaK 100 trial evaluated sotorasib in patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had progressed on prior therapies.[8]
| Endpoint | Result | Reference |
| Objective Response Rate (ORR) | 37.1% | [8] |
| Disease Control Rate (DCR) | 80.6% | [8] |
| Median Duration of Response (DoR) | 11.1 months | [8] |
| Median Progression-Free Survival (PFS) | 6.8 months | [8] |
| Median Overall Survival (OS) | 12.5 months | [8] |
Table 2: Key Efficacy Outcomes from the CodeBreaK 100 Trial (Sotorasib in NSCLC).
Adagrasib (KRYSTAL-1)
The KRYSTAL-1 trial, a multicohort phase 1/2 study, assessed adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation.[9][10]
| Endpoint | Result | Reference |
| Objective Response Rate (ORR) | 43.0% | [10] |
| Disease Control Rate (DCR) | 80.0% | [10] |
| Median Duration of Response (DoR) | 12.4 months | [10] |
| Median Progression-Free Survival (PFS) | 6.9 months | [10] |
| Median Overall Survival (OS) | 14.1 months | [10] |
Table 3: Key Efficacy Outcomes from the KRYSTAL-1 Trial (Adagrasib in NSCLC).
RMC-6291 (Phase 1)
Preliminary data from the phase 1 trial of RMC-6291 in patients with KRAS G12C-mutated solid tumors has shown encouraging early signs of efficacy, particularly in patients who have previously been treated with a KRAS G12C(OFF) inhibitor.[3]
| Patient Population | Endpoint | Result | Reference |
| NSCLC (prior KRAS G12C(OFF) inhibitor) | ORR | 57% (4/7) | [3] |
| CRC (KRAS G12C(OFF) inhibitor naive) | ORR | 44% (4/9) | [3] |
Table 4: Preliminary Efficacy of RMC-6291 in NSCLC and CRC.
Experimental Protocols
CodeBreaK 100 (Sotorasib)
Figure 2: CodeBreaK 100 Study Design.
The CodeBreaK 100 was a single-arm, open-label, multicenter clinical trial.[11] Eligible patients had locally advanced or metastatic NSCLC with a KRAS G12C mutation and had progressed after receiving prior systemic therapies, including platinum-based chemotherapy and/or immunotherapy.[8] Patients received sotorasib at a dose of 960 mg orally once daily.[8] The primary endpoint was objective response rate (ORR) as assessed by blinded independent central review according to RECIST v1.1.[12] Secondary endpoints included duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.[8]
KRYSTAL-1 (Adagrasib)
Figure 3: KRYSTAL-1 Study Design.
The KRYSTAL-1 study is a multicohort phase 1/2 trial evaluating adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation.[9] The phase 2 portion enrolled patients with unresectable or metastatic KRAS G12C-mutated solid tumors.[9] Patients were treated with adagrasib at a dose of 600 mg orally twice daily.[10] The primary objective was to evaluate clinical activity, including ORR.[9] Other study objectives included assessment of DCR, DoR, PFS, OS, and safety.[9]
Conclusion
Sotorasib and adagrasib have established a new standard of care for patients with previously treated KRAS G12C-mutated NSCLC, demonstrating meaningful clinical benefit. The novel RAS(ON) inhibitor this compound, represented by its analog RMC-6291, offers a differentiated mechanism of action that has shown superior preclinical efficacy and promising early clinical activity, particularly in the setting of resistance to RAS(OFF) inhibitors. The ongoing clinical development of this compound and other RAS(ON) inhibitors will be critical in defining their role in the evolving treatment paradigm for KRAS-mutated cancers.
References
- 1. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. youtube.com [youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RAS-ON inhibition overcomes clinical resistance to KRAS G12C-OFF covalent blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrmeetingnews.org [aacrmeetingnews.org]
- 8. CodeBreaK 100 Phase 2 Study Results Demonstrate Sotorasib Efficacy - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 9. ascopubs.org [ascopubs.org]
- 10. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 11. lumakrashcp.com [lumakrashcp.com]
- 12. Sotorasib for previously treated colorectal cancers with KRASG12C mutation (CodeBreaK100): a prespecified analysis of a single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of SHP2 Inhibition: A Comparative Guide on RMC-3943
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity of RMC-3943, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. While the initial inquiry focused on cross-reactivity with GTPases, it is critical to note that this compound's direct molecular target is SHP2, a phosphatase, not a GTPase. This guide will clarify the role of SHP2 in GTPase-driven signaling pathways, present the typical selectivity profile of potent SHP2 inhibitors against other phosphatases, and provide detailed experimental protocols for assessing such selectivity.
Understanding this compound and its Target: The Role of SHP2 in RAS Signaling
This compound is a potent, allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 plays a crucial role in the RAS-MAPK signaling cascade, a pathway central to cell proliferation, differentiation, and survival. Oncogenic mutations in RAS GTPases (such as KRAS, NRAS, and HRAS) are prevalent in many cancers.
SHP2 functions upstream of RAS. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, which leads to the activation of RAS. By inhibiting SHP2, this compound prevents this signal transmission, thereby reducing the amount of active, GTP-bound RAS and suppressing downstream signaling. Therefore, while this compound does not directly bind to GTPases, its therapeutic effect is intimately linked to the modulation of their activity.
Cross-Reactivity and Selectivity Profile of SHP2 Inhibitors
Given that this compound is a phosphatase inhibitor, its cross-reactivity is primarily evaluated against other phosphatases, particularly those with high structural homology, such as SHP1. Direct cross-reactivity studies with GTPases are generally not performed as they belong to a different enzyme class. Modern allosteric SHP2 inhibitors are designed for high selectivity to minimize off-target effects.
While specific cross-reactivity data for this compound against a broad panel of GTPases is not publicly available, the table below summarizes the selectivity profiles of other well-characterized allosteric SHP2 inhibitors against other phosphatases. This provides a benchmark for the expected selectivity of a compound like this compound.
| Compound | Target IC₅₀ (nM) | SHP1 IC₅₀ (nM) | PTP1B IC₅₀ (nM) | Fold Selectivity (SHP1/SHP2) | Fold Selectivity (PTP1B/SHP2) |
| SHP099 | 32 | >10,000 | >10,000 | >312 | >312 |
| TNO155 | 13 | >5,000 | >10,000 | >384 | >769 |
| RMC-4550 | 1.55 | >10,000 | >10,000 | >6,450 | >6,450 |
| PF-07284892 | 21 | >21,000 | >21,000 | >1,000 | >1,000 |
This table presents representative data from published literature for comparative purposes and does not represent direct experimental results for this compound cross-reactivity with GTPases.
Experimental Protocols for Assessing Inhibitor Selectivity
Determining the selectivity of a SHP2 inhibitor like this compound involves robust biochemical assays. A common method is a fluorescence-based enzymatic assay to measure the inhibitory activity against a panel of different phosphatases.
Protocol: In Vitro Phosphatase Inhibition Assay
-
Reagents and Materials:
-
Recombinant full-length human SHP2, SHP1, PTP1B, and other phosphatases of interest.
-
Fluorogenic phosphatase substrate, e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Assay Buffer: 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 5 mM DTT.
-
This compound and other test compounds dissolved in DMSO.
-
384-well black, flat-bottom plates.
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute into the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of the recombinant phosphatase enzyme solution (e.g., 2 nM final concentration of SHP2) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate (e.g., 100 µM final concentration).
-
Immediately begin kinetic monitoring of the fluorescence intensity every minute for 30-60 minutes using a plate reader.
-
The rate of reaction is determined from the linear phase of the fluorescence signal increase over time.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each phosphatase.
-
Calculate the fold selectivity by dividing the IC₅₀ value for the off-target phosphatase (e.g., SHP1) by the IC₅₀ value for the primary target (SHP2).
-
Conclusion
This compound is a highly specific SHP2 inhibitor that targets a key node in the RAS signaling pathway. While it does not directly interact with GTPases, its mechanism of action is critically dependent on modulating their activity. The assessment of its cross-reactivity focuses on other members of the phosphatase family, where high selectivity is a hallmark of modern allosteric inhibitors. The provided protocols and diagrams offer a framework for understanding and evaluating the specificity of this important class of targeted cancer therapies.
Comparative Safety Profile of Allosteric SHP2 Inhibitors: RMC-3943 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of the investigational allosteric SHP2 inhibitor RMC-3943 and other similar compounds in clinical and preclinical development, including TNO155, RMC-4550, and RMC-4630. This document aims to present an objective comparison based on available experimental data to inform research and development decisions.
Introduction to SHP2 Inhibition and the Compounds
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth signaling pathways, particularly the RAS-MAPK pathway.[1] Dysregulation of SHP2 activity is implicated in various cancers, making it an attractive therapeutic target. Allosteric inhibitors of SHP2, such as this compound, TNO155, RMC-4550, and RMC-4630, represent a promising class of targeted therapies. These compounds bind to a site distinct from the active site, locking the enzyme in an inactive conformation.
Comparative Safety and Tolerability
While direct safety data for this compound is not publicly available, an analysis of related allosteric SHP2 inhibitors provides insights into the potential safety profile of this class of compounds.
| Compound | Development Stage | Key Safety Findings |
| This compound | Preclinical | No publicly available safety or toxicity data. |
| TNO155 | Clinical (Phase Ib) | Generally acceptable safety and tolerability profile. Common adverse events (AEs) include thrombocytopenia, increased AST/ALT, increased creatine (B1669601) phosphokinase, anemia, diarrhea, neutropenia, pyrexia, and peripheral edema.[2] |
| RMC-4550 | Preclinical | Reported to be well-tolerated in animal models at efficacious doses.[3] In combination studies, weight loss was a primary dose-limiting toxicity.[3] On-target hematological effects (reduction in white blood cells, monocytes, and neutrophils) have been observed.[3] |
| RMC-4630 | Clinical (Phase 1/2) | Tolerable safety profile. Common treatment-related adverse events include edema, diarrhea, fatigue, anemia, and thrombocytopenia.[4] No reports of pneumonitis, and severe adverse events affecting major organs have been uncommon and generally mild to moderate. |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the mechanism of action of allosteric SHP2 inhibitors.
Key Experimental Protocols for Safety Assessment
Standard non-clinical safety studies for anticancer pharmaceuticals are guided by ICH S9 principles.[5][6][7] Below are detailed methodologies for key in vitro and in vivo experiments relevant to the safety assessment of small molecule inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability.
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Acute Toxicity Study in Rodents
This study provides information on the potential toxicity of a compound after a single administration.
Workflow Diagram:
References
- 1. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. benchchem.com [benchchem.com]
- 4. Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference [prnewswire.com]
- 5. ICH S9 Non-clinical evaluation for anticancer pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. contractpharma.com [contractpharma.com]
- 7. database.ich.org [database.ich.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling RMC-3943
For Immediate Use by Research, Scientific, and Drug Development Professionals
This document provides essential safety, operational, and disposal protocols for the potent allosteric SHP2 inhibitor, RMC-3943. By offering clear, step-by-step guidance, we aim to be your preferred resource for laboratory safety and chemical handling, ensuring the integrity of your research and the safety of your personnel.
Immediate Safety and Handling Protocols
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, biologically active small molecule inhibitors. A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory to minimize the risk of exposure. Double gloving is highly recommended, particularly when handling the compound in its solid form or in concentrated solutions.
| PPE Category | Recommendation |
| Hand Protection | Double nitrile gloves. Change the outer layer immediately if contaminated. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. |
| Body Protection | A fully buttoned lab coat is required. For handling larger quantities or when there is a risk of splashing, disposable coveralls are recommended. |
| Respiratory Protection | When handling the solid compound or when there is a risk of aerosolization, use a NIOSH-approved respirator within a certified chemical fume hood.[1] |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical to minimize potential harm.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Operational Plan: Handling and Preparation of this compound Solutions
All handling of solid this compound and the preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation and aerosolization.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (for stock solution)
-
Appropriate cell culture medium or buffer (for working solutions)
-
Sterile, disposable labware (e.g., pipette tips, microcentrifuge tubes)
Procedure:
-
Preparation: Ensure all necessary PPE is worn correctly before entering the designated handling area.
-
Weighing: Carefully weigh the required amount of this compound powder inside the chemical fume hood.
-
Dissolution: Slowly add anhydrous DMSO to the solid this compound to create a high-concentration stock solution. Gently vortex to ensure complete dissolution.
-
Dilution: Further dilute the stock solution with the appropriate cell culture medium or buffer to achieve the desired working concentration for your experiment.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled container at -20°C for short-term storage or -80°C for long-term storage.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[2][3]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused or expired solid this compound in a clearly labeled, sealed container. This includes any contaminated weighing paper or boats.[2] |
| Liquid Waste | Collect all solutions containing this compound (e.g., in DMSO or cell culture media) in a designated, leak-proof hazardous waste container. Do not pour down the drain. [2] |
| Contaminated Labware | Dispose of all single-use labware that has come into contact with this compound (e.g., pipette tips, tubes, gloves) in a designated hazardous waste container.[3] |
| Sharps Waste | Any needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container. |
Experimental Protocol: Cell Viability Assay
This protocol outlines a common method for assessing the effect of this compound on the proliferation of cancer cell lines.
Objective: To determine the IC50 value of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., RPMI-8226, NCI-H929)[4]
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 3-5 x 10³ cells per well and incubate overnight to allow for cell attachment.[5]
-
Compound Treatment: Prepare a serial dilution of this compound in a complete cell culture medium. Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours.[5]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
SHP2 Signaling Pathway
This compound is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[6][7][8] Dysregulation of SHP2 is implicated in various cancers.[6][7] The following diagram illustrates the canonical SHP2 signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 5. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
